molecular formula C7H18Cl2N2O2 B2746927 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride CAS No. 2126177-12-4

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride

Cat. No.: B2746927
CAS No.: 2126177-12-4
M. Wt: 233.13
InChI Key: VRSKDZNYMJLJKQ-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H16N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride typically involves the reaction of butanoic acid with 2-aminoethyl and methylamine. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels. Quality control measures are implemented to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, which are useful in further chemical synthesis and applications.

Scientific Research Applications

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-[(2-Aminoethyl)(methyl)amino]butanoic acid
  • Butanoic acid, 4-[(2-aminoethyl)methylamino]-

Uniqueness: 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is unique due to its dihydrochloride form, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-[2-aminoethyl(methyl)amino]butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-9(6-4-8)5-2-3-7(10)11;;/h2-6,8H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKDZNYMJLJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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